molecular formula C16H25N3O5 B6297470 tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate CAS No. 2387594-88-7

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate

Cat. No.: B6297470
CAS No.: 2387594-88-7
M. Wt: 339.39 g/mol
InChI Key: XBGPEINOIWBTCZ-UHFFFAOYSA-N
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Description

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate is a chemical compound with the molecular formula C16H25N3O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of tert-butyl and pyrimidinyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(1-hydroxyethyl)pyrimidine-4-carboxylic acid under specific conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways .

Comparison with Similar Compounds

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[2-(1-hydroxyethyl)pyrimidin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-10(20)12-17-9-8-11(18-12)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-10,20H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGPEINOIWBTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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